Cbz-N-amido-PEG2-acid is a specialized polyethylene glycol (PEG) derivative characterized by a carbobenzoxy (Cbz)-protected amino group and a terminal carboxylic acid. This compound is primarily utilized in bioconjugation and drug delivery applications due to its hydrophilic properties, which enhance solubility in aqueous environments. The presence of the PEG spacer significantly improves the pharmacokinetic profile of therapeutic agents, making them more effective in biological systems.
The compound is synthesized from commercially available PEG and involves several chemical modifications, including the protection of the amino group with a Cbz group and the introduction of a carboxylic acid moiety. It is available from various chemical suppliers, including BenchChem and AxisPharm, which provide detailed synthesis protocols and product specifications .
The synthesis of Cbz-N-amido-PEG2-acid typically involves a multi-step process:
Common reagents used in the synthesis include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid for coupling with amines. The final product is purified using methods like column chromatography or recrystallization to achieve high purity levels, typically around 97%.
Cbz-N-amido-PEG2-acid features a unique molecular structure comprising:
The molecular formula is approximately , with a molecular weight around 321.34 g/mol .
The structural integrity can be confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). For instance, NMR data can reveal characteristic peaks corresponding to the different functional groups present in the compound .
Cbz-N-amido-PEG2-acid participates in several key chemical reactions:
During amidation, N-hydroxysuccinimide (NHS) may be used alongside EDC or DCC to form NHS esters, which enhance the reaction efficiency with amines. The deprotection step allows for subsequent modifications or conjugations as needed.
The primary mechanism involves the formation of stable amide bonds between Cbz-N-amido-PEG2-acid and primary amine groups. This reaction typically requires activators like EDC or DCC to facilitate bond formation.
The hydrophilic nature of the PEG spacer enhances solubility in aqueous media, which is crucial for biological applications. The resulting amide bonds are stable under physiological conditions, allowing for effective drug delivery and bioconjugation strategies .
Relevant data includes melting point ranges and solubility profiles that are critical for practical applications in drug formulation .
Cbz-N-amido-PEG2-acid has diverse applications in scientific research:
Cbz-N-amido-PEG2-acid has the molecular formula C₁₅H₂₁NO₆ and a molecular weight of 311.33 g/mol. Its structure comprises three key regions:
OC(=O)CCOCCOCCNC(=O)OCC1=CC=CC=C1
[8] Table 1: Molecular Characteristics of Cbz-N-amido-PEG2-acid
Property | Value |
---|---|
CAS Number | 1347750-76-8 |
Molecular Formula | C₁₅H₂₁NO₆ |
Molecular Weight | 311.33 g/mol |
Functional Groups | Cbz-amine, carboxylic acid |
Purity (Commercial) | ≥95%–98% |
Key Applications | Bioconjugation, solubility enhancement |
The compound emerged alongside advances in PEG-based linker technology during the 2000s. PEG spacers gained traction for mitigating immunogenicity and prolonging circulation half-lives of protein therapeutics (e.g., PEGylated interferons). Cbz-N-amido-PEG2-acid addressed the need for orthogonally protected linkers that enable sequential bioconjugation:
Cbz-N-amido-PEG2-acid enables precise, modular bioconjugation across three key domains:
The PEG₂ spacer significantly increases hydrophilicity of conjugates. For example:
Orthogonal reactivity allows sequential assembly:
Table 2: Comparative Analysis of PEG Linkers in Bioconjugation
Linker Type | Key Features | Limitations |
---|---|---|
Cbz-N-amido-PEG₂-acid | Orthogonal protection; short spacer; high solubility | Limited spacer length for deep tissue penetration |
Fmoc-N-amido-PEG₁₂-acid | Extended spacer; Fmoc deprotection (base-labile) | Potential aggregation due to hydrophobicity |
Azido-PEG₈-acid | Click chemistry-compatible (e.g., CuAAC) | Copper catalyst toxicity |
Solid-Phase Synthesis (SPS): Used to incorporate Cbz-N-amido-PEG₂-acid into sequence-defined carriers. For example, Fmoc-SPS builds lipid-peptide hybrids for siRNA delivery, where the linker bridges cationic peptides and hydrophobic domains [9].
Case Study: SPS-assembled carriers with Cbz-N-amido-PEG₂-acid exhibited >80% gene silencing in hepatocytes at 100 nM siRNA concentrations, surpassing non-PEGylated analogs [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7